
Rofecoxib
Overview
Description
Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was marketed under the brand name Vioxx and was primarily used to treat osteoarthritis, rheumatoid arthritis, acute pain, primary dysmenorrhea, and migraine attacks . This compound belongs to the class of stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rofecoxib can be synthesized using various methods. One such method involves the use of 2,3,5,6-tetrafluorophenol and 4-ethylaniline as raw materials. The synthesis involves acylation, condensation, rearrangement, acylation, alkylation, and hydrolysis reactions . Another method involves the formation of a diarylamine intermediate through a rearrangement method, which avoids the use of metal organic reagents and simplifies the production process .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis methods that ensure high yield and purity. The process involves the use of advanced reaction conditions and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Rofecoxib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and degradation in biological systems.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Scientific Research Applications
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) and was used to treat inflammatory disorders . Studies investigated its efficacy, safety, and tolerability for rheumatoid arthritis (RA) and its potential impact on Alzheimer's disease (AD) . However, due to safety concerns, this compound is no longer available on the market .
Rheumatoid Arthritis
Two randomized controlled trials (RCTs) assessed this compound for RA treatment . One trial compared this compound to placebo, evaluating the safety and efficacy of different doses. The other compared this compound to naproxen, primarily focusing on safety rather than comprehensive efficacy measures .
- Efficacy: this compound at 25 mg (82/171 = 48%) and 50 mg (86/161 = 53%) showed statistically significant improvement compared to placebo (58/168 = 35%) in the number of American College of Rheumatology 20 (ACR 20) responders . There were no significant differences between the 25 mg and 50 mg doses. This compound 50 mg/day had similar efficacy to naproxen 500 mg twice daily .
- Safety and Tolerability: this compound, at 25 mg and 50 mg once daily, was generally well-tolerated in RA patients . The safety profile of this compound was similar to that of placebo . Fewer patients in the 25-mg and 50-mg this compound groups discontinued therapy due to a lack of efficacy compared to placebo .
- Gastrointestinal Effects: this compound was associated with a significantly lower incidence of confirmed perforations, ulcers, and bleeds (PUBs) compared to nonselective NSAIDs over 12 months . The rate of study drug discontinuations due to gastrointestinal adverse events was also significantly lower in the this compound group .
Alzheimer's Disease
A study involving 1457 patients with mild cognitive impairment (MCI) investigated whether this compound could delay the diagnosis of AD .
- Effects: The study found that this compound did not delay the diagnosis of AD and, unexpectedly, suggested it might accelerate the rate of AD diagnosis in patients with MCI . Patients taking this compound had a statistically significant increase in the risk of progressing to AD compared to those on placebo .
- Adverse Experiences: There was an increase in adverse experiences thought to be drug-related with this compound compared to placebo, mainly small increases in dyspepsia, hypertension, and peripheral edema . The number of confirmed serious thrombotic vascular events was similar in each treatment group .
Cardiovascular Effects
The Adenomatous Polyp Prevention on Vioxx (APPROVe) trial found an approximately two-fold increased relative risk for confirmed cardiovascular events in patients taking this compound versus placebo, starting after 18 months of treatment . This led to this compound being withdrawn from the market .
Data Table: this compound Applications and Study Outcomes
Mechanism of Action
Rofecoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins from arachidonic acid . Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The molecular targets of this compound include elastin and prostaglandin G/H synthase 2 .
Comparison with Similar Compounds
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions as rofecoxib.
Valdecoxib: A COX-2 inhibitor with similar applications but different pharmacokinetic properties.
Etoricoxib: A newer COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness of this compound: this compound was unique in its high selectivity for COX-2 over COX-1, which provided effective anti-inflammatory and analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs . its long-term use was associated with an increased risk of cardiovascular events, leading to its withdrawal from the market .
Biological Activity
Rofecoxib, marketed under the brand name Vioxx, is a selective cyclooxygenase-2 (COX-2) inhibitor that was primarily used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and associated clinical findings. This article provides a comprehensive overview of this compound's biological activity, including data tables and insights from various studies.
This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity aims to reduce gastrointestinal side effects commonly associated with traditional NSAIDs due to COX-1 inhibition in the gastrointestinal tract .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. It has a half-life of about 17 hours, allowing for once-daily dosing in most clinical settings. The drug is extensively metabolized in the liver, primarily through cytochrome P450 enzymes .
Pain Management
This compound has been shown to be effective in managing pain associated with osteoarthritis and acute pain conditions. A pooled analysis of 30 randomized controlled trials involving over 20,000 subjects indicated that this compound provided significant pain relief comparable to other NSAIDs while demonstrating a favorable gastrointestinal safety profile .
Alzheimer’s Disease Research
A notable study investigated the potential role of this compound in delaying the onset of Alzheimer's disease (AD) in patients with mild cognitive impairment (MCI). The study randomized participants to receive either this compound or placebo for up to four years. Results indicated no significant difference in the rate of progression to AD between the two groups, suggesting that this compound does not alter the course of AD despite its anti-inflammatory properties .
Cardiovascular Risks
Despite its benefits, this compound has been associated with increased cardiovascular risks. A comprehensive review estimated that this compound could have contributed to 88,000 to 140,000 excess cases of serious coronary heart disease in the United States since its introduction. Users of higher doses (>25 mg/day) exhibited a significantly greater risk compared to those taking other NSAIDs .
Table: Summary of Clinical Findings on Cardiovascular Risks
Study Type | Outcome Measure | This compound Risk Ratio | Comparison Group |
---|---|---|---|
Observational Study | Coronary Heart Disease | 1.34 | Other NSAIDs |
High Dose this compound vs Celecoxib | Coronary Heart Disease | 3.58 | Celecoxib |
General Population | Serious Coronary Events | 1.47 | General NSAID Population |
Gastrointestinal Safety
This compound was initially thought to have a lower risk of gastrointestinal complications compared to non-selective NSAIDs. However, subsequent studies revealed an increased incidence of serious gastrointestinal events among users compared to placebo .
Table: Incidence Rates of Gastrointestinal Events
Event Type | This compound Group (n=1375) | Placebo Group (n=1579) |
---|---|---|
Complicated Peptic Ulcers | 10 | 3 |
Any Peptic Ulcer | 14 | 4 |
Q & A
Basic Research Questions
Q. How should a clinical trial evaluating Rofecoxib’s efficacy in rheumatoid arthritis (RA) be designed to account for both gastrointestinal (GI) and cardiovascular (CV) safety endpoints?
- Methodological Answer : Use a randomized, double-blind, placebo- or active-comparator (e.g., naproxen) design with predefined efficacy outcomes (e.g., ACR20 response) and safety endpoints (e.g., GI perforations/ulcers, CV thrombotic events). Stratify patients by baseline CV risk and ensure adequate follow-up duration (>18 months) to detect delayed CV effects. Employ validated tools like the Jadad scale to assess trial quality and intention-to-treat (ITT) analysis to minimize attrition bias .
Q. What key components should a research question on this compound’s comparative safety profile include?
- Methodological Answer : Apply the PICOT framework:
- P opulation: RA or osteoarthritis patients with comorbid CV risk factors.
- I ntervention: this compound at therapeutic doses (25–50 mg/day).
- C omparison: Placebo or NSAIDs (e.g., naproxen, diclofenac).
- O utcome: Incidence of myocardial infarction (MI), stroke, or GI events.
- T ime: Long-term follow-up (>12 months).
This ensures clarity and alignment with systematic review standards .
Q. How can researchers validate the cardiovascular risk signals associated with this compound in early-phase trials?
- Methodological Answer : Conduct cumulative meta-analyses of placebo-controlled trials, pooling adverse event data (e.g., CV thrombotic events) over time. Use pre-specified endpoints and adjust for confounding factors like dose (e.g., >25 mg/day increases risk) and treatment duration. Cross-reference findings with observational studies to assess external validity .
Advanced Research Questions
Q. How can conflicting data on this compound’s cardiovascular risk—such as discordant findings between manufacturer-sponsored trials and independent meta-analyses—be reconciled?
- Methodological Answer : Perform sensitivity analyses stratifying studies by funding source, trial design (e.g., exclusion of high-risk patients in industry trials), and outcome definitions. For example, early trials (e.g., [Konstam et al. 2001]) reported no CV risk vs. placebo, but cumulative analyses (e.g., APPROVe trial) revealed a 43% increased risk after 18 months . Evaluate heterogeneity via subgroup analysis (e.g., dose-response, comparator drug effects).
Q. What methodologies address publication bias and ghostwriting in industry-sponsored this compound trials?
- Methodological Answer :
- Scrutinize trial registries (e.g., ClinicalTrials.gov ) for unpublished studies.
- Use funnel plots to detect asymmetry in meta-analyses, suggesting selective reporting.
- Cross-reference internal company documents (released during litigation) with published data to identify discrepancies in mortality or CV event reporting .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize independent replication studies .
Q. How should researchers design a systematic review to assess this compound’s risk-benefit balance in vulnerable populations (e.g., elderly patients with CV comorbidities)?
- Methodological Answer :
- Define inclusion criteria using PRISMA guidelines, focusing on studies reporting stratified subgroup data.
- Extract relative risks (RR) for efficacy (e.g., pain relief) and safety (e.g., MI incidence) and calculate number-needed-to-harm (NNH) vs. number-needed-to-treat (NNT).
- For example, this compound’s GI benefit (RR 0.46 vs. naproxen) may be offset by its CV risk (RR 4.03 for MI) in high-risk populations .
Q. Data Contradiction and Analysis
Q. What statistical approaches resolve contradictions in this compound’s cardiovascular risk across observational studies and RCTs?
- Methodological Answer :
- Meta-regression : Adjust for covariates like trial duration, dosage, and comparator drug (e.g., naproxen’s antiplatelet effects artificially inflate this compound’s CV risk in head-to-head trials ).
- Time-to-event analysis : Use Kaplan-Meier curves to demonstrate risk escalation after 18 months of use, as seen in the APPROVe trial .
- Dose-response analysis : Higher doses (>25 mg/day) show stronger association with CV events (RR 2.19) .
Q. How can researchers mitigate confounding by indication in observational studies of this compound?
- Methodological Answer : Employ propensity score matching to balance covariates (e.g., baseline CV risk, comorbidities) between this compound and non-user cohorts. Validate findings using instrumental variable analysis (e.g., prescribing preference variation across regions) .
Q. Ethical and Reporting Considerations
Q. What safeguards ensure transparency in reporting mortality data from this compound trials?
- Methodological Answer :
- Mandate ITT analysis for all trials, as on-treatment analyses may underreport post-discontinuation events (e.g., 34 vs. 12 deaths in this compound vs. placebo ITT analysis ).
- Require independent adjudication of adverse events and full disclosure of conflicts of interest, per ICMJE guidelines .
Q. How can systematic reviews account for underreported CV events in legacy this compound datasets?
- Methodological Answer : Incorporate litigation-released internal documents (e.g., Merck’s pooled trial data) to identify omitted events. Compare published mortality rates with regulatory submissions (e.g., FDA reports) to detect discrepancies .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
Record name | Rofecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rofecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROFECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.